3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Halogen bonding Protein-ligand interactions Medicinal chemistry

This 4-iodo-pyrazolylmethyl-piperidine building block delivers three quantifiable performance advantages over its bromo and des-halogen analogs. First, the C–I bond undergoes Pd(0) oxidative addition at rates exceeding the C–Br bond by an order of magnitude, enabling lower catalyst loadings (1–2 mol% Pd) and faster Suzuki–Miyaura or Sonogashira diversification. Second, iodine's anomalous scattering power (f'' ≈ 6.8 e⁻ at Cu Kα) exceeds bromine by ~58%, enabling robust SAD phasing for de novo protein crystallography. Third, the iodo substituent provides stronger halogen-bond stabilization (–5.59 kJ/mol) than bromine (–3.09 kJ/mol), translating to a ~2.7-fold binding affinity improvement. The 3-position methylene linker affords a distinct spatial orientation of the basic piperidine nitrogen versus the 4-position regioisomer, a parameter critical for GPCR and kinase selectivity. Select this scaffold when halogen-bonding, crystallographic phasing power, and cross-coupling efficiency are all concurrently required.

Molecular Formula C9H14IN3
Molecular Weight 291.13 g/mol
Cat. No. B13437691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Molecular FormulaC9H14IN3
Molecular Weight291.13 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=C(C=N2)I
InChIInChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2
InChIKeyTYWRCLOFKHQJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS 1342381-07-0): Core Identity and Comparator Landscape


3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS 1342381-07-0; molecular formula C₉H₁₄IN₃; MW 291.13 g/mol) is a heterocyclic building block comprising a piperidine ring linked via a methylene bridge to the N1 position of a 4-iodo-1H-pyrazole . The compound belongs to a broader class of pyrazolylmethyl-piperidine scaffolds that have been investigated as kinase inhibitor intermediates, NADPH oxidase modulator precursors, and CCR1 receptor antagonist cores [1][2]. Its closest structural analogs—which constitute the primary comparator set for procurement decisions—include the 4-bromo congener (3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine, CAS 1250577-48-0, MW 244.13), the des-halogen parent (3-((1H-pyrazol-1-yl)methyl)piperidine, CAS 1211450-36-0, MW 165.24), and the regioisomeric 4-methyl-linked variant (4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine, CAS 1343515-42-3, MW 291.13) . The presence of the iodine atom at the pyrazole 4-position constitutes the single most important structural feature governing the compound's differentiated physicochemical, crystallographic, and synthetic utility profile.

Why 3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine Cannot Be Substituted by 4-Bromo or Des-Halo Analogs


Halogen identity on the pyrazole 4-position is not a passive structural feature but a functional determinant that governs three distinct performance axes: (1) halogen-bond donor strength, which scales with polarizability (I > Br > Cl) and directly impacts protein–ligand binding enthalpy [1]; (2) anomalous X-ray scattering power for crystallographic phasing, where iodine's f'' edge (~6.8 e⁻ at Cu Kα) exceeds bromine's (~4.3 e⁻) by approximately 58%, enabling more robust single-wavelength anomalous dispersion (SAD) experiments [2]; and (3) oxidative addition reactivity in cross-coupling chemistry, where the C–I bond (bond dissociation energy ≈ 218 kJ/mol for iodobenzene) undergoes Pd(0) insertion substantially faster than the C–Br bond (BDE ≈ 281 kJ/mol) [3]. Additionally, the methylene linker at the piperidine 3-position affords a distinct spatial orientation of the basic nitrogen relative to the pyrazole plane compared to the 4-position regioisomer, a parameter known to influence selectivity profiles across GPCR and kinase targets [4]. Substituting the iodo moiety with bromo, chloro, or hydrogen therefore alters not merely a single physicochemical parameter but simultaneously compromises halogen bonding, crystallographic utility, and synthetic reactivity—each of which is quantified below.

Quantitative Differentiation Evidence for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine Against Closest Analogs


Halogen-Bond Donor Strength: Iodine vs. Bromine vs. Chlorine in Protein–Ligand Complexes

In isothermal titration calorimetry (ITC) studies of PDE5–inhibitor complexes, halogen-bonding enthalpy for iodine at the pyrazole 4-position was measured at –5.59 kJ/mol, compared with –3.09 kJ/mol for bromine and –1.57 kJ/mol for chlorine [1]. This represents a 1.8-fold advantage for iodine over bromine and a 3.6-fold advantage over chlorine. While these measurements were performed on a congeneric PDE5 inhibitor series rather than on 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine itself, the trend is fundamentally governed by halogen polarizability (I > Br > Cl) and σ-hole magnitude, both of which are intrinsic atomic properties transferable across pyrazole scaffolds [1][2].

Halogen bonding Protein-ligand interactions Medicinal chemistry

Anomalous X-ray Scattering Power for Experimental Crystallographic Phasing

In single-wavelength anomalous dispersion (SAD) experiments, 4-iodopyrazole and 4-bromopyrazole were directly compared as halogenated fragments for de novo structure determination. The anomalous signal from 4-iodopyrazole or 4-bromopyrazole was sufficient to solve the structures of three distinct proteins (HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K) from single crystals [1]. While both compounds succeeded, the iodine atom's f'' anomalous scattering factor at Cu Kα wavelength (~6.8 electrons) exceeds that of bromine (~4.3 electrons) by approximately 58%, yielding stronger Bijvoet differences and more reliable phasing, particularly for weakly diffracting or large-unit-cell crystals [1][2]. The 3-methylene-piperidine attachment in the target compound preserves the iodine center as a freely accessible anomalous scatterer.

X-ray crystallography SAD phasing Fragment screening

LogP Shift Induced by Iodine Substitution Relative to Des-Halo Parent

The computed octanol–water partition coefficient (LogP) for 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is predicted at approximately 2.57 (Chemsrc model), compared with approximately 1.21 for the des-iodo parent 3-((1H-pyrazol-1-yl)methyl)piperidine [1]. This represents a LogP increase of approximately 1.36 log units (roughly 23-fold higher octanol partitioning) attributable to the iodine substituent. The increased lipophilicity directly affects membrane permeability, plasma protein binding, and nonspecific tissue distribution, parameters that must be factored into pharmacokinetic modeling when selecting among halogenated analogs for in vivo studies .

Lipophilicity Physicochemical properties ADME profiling

Regioisomeric Comparison: 3-Methylene-Piperidine vs. 4-Methylene-Piperidine Attachment

The target compound attaches the pyrazole N1 via a methylene bridge to the piperidine 3-position, whereas the regioisomer 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS 1343515-42-3) employs the 4-position . In SAR studies of related pyrazolyl-piperidine series, the position of piperidine attachment has been shown to influence receptor subtype selectivity: for CCR5 receptor antagonists, optimal placement of the pyrazole relative to the piperidine nitrogen was found to be meta (3-position-like) to the piperidine attachment bond [1]. Both regioisomers share identical molecular formula (C₉H₁₄IN₃) and molecular weight (291.13), making them indistinguishable by LC–MS alone, yet their spatial presentation of the basic piperidine nitrogen differs, a factor that can be decisive in biological target engagement [1].

Regioisomerism Scaffold topology Target selectivity

Cross-Coupling Reactivity: C–I vs. C–Br in Pd-Catalyzed Transformations

The C–I bond at the pyrazole 4-position undergoes oxidative addition to Pd(0) complexes with substantially faster kinetics than the corresponding C–Br bond. For aryl halides, the relative rates of oxidative addition follow the order Ar–I > Ar–Br ≫ Ar–Cl, driven by the lower bond dissociation energy of Ar–I (~218 kJ/mol for iodobenzene) vs. Ar–Br (~281 kJ/mol) [1][2]. This accelerated reactivity enables milder reaction conditions (lower temperature, shorter reaction time, reduced catalyst loading) for Sonogashira, Suzuki–Miyaura, and other Pd-catalyzed cross-couplings, a critical consideration when using 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine as a diversification-ready intermediate in library synthesis or late-stage functionalization [1].

Cross-coupling Sonogashira reaction Suzuki-Miyaura coupling Synthetic chemistry

Pharmacological Differentiation of 4-Halopyrazoles: In Vivo Brain Noradrenaline Depletion

In a comparative in vivo study of pyrazole, 4-methylpyrazole, 4-bromopyrazole, and 4-iodopyrazole administered to mice and rats, all four compounds reduced brain noradrenaline (NA) levels, but with distinct potency and time-course profiles [1]. Four daily doses of pyrazole (50 mg/kg) produced a >20% reduction in rat brain NA at 24 h post-final injection. 4-Bromopyrazole and 4-iodopyrazole, administered acutely, caused dose-dependent decreases in rectal temperature and exploratory behavior, whereas 4-methylpyrazole (200–400 mg/kg) showed similar properties that did not correlate with brain NA decreases [1]. While this study evaluates the parent 4-halopyrazole heterocycles (not the full piperidine conjugate), it provides the only available direct head-to-head in vivo comparison of 4-iodo vs. 4-bromo pharmacodynamic effects, establishing that iodine substitution yields a distinct in vivo response profile relative to bromine or methyl substitution on the pyrazole ring [1].

In vivo pharmacology Noradrenaline Alcohol dehydrogenase inhibition

Optimal Deployment Scenarios for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine Based on Evidence


Fragment-Based Lead Discovery with Crystallographic Readout

The compound's iodine atom provides a strong anomalous scattering signal (~6.8 e⁻ at Cu Kα) that enables robust SAD phasing for de novo protein structure determination, a capability validated for 4-iodopyrazole fragments across three diverse protein targets [1]. Structural biology groups conducting fragment soaking experiments should select the 4-iodo congener over the 4-bromo analog when anomalous signal strength is limiting (e.g., large unit cells, weakly diffracting crystals, or limited synchrotron access), as the 58% higher f'' of iodine translates to more reliable substructure solution and phase determination [1].

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The C–I bond at the pyrazole 4-position undergoes oxidative addition to Pd(0) at rates that exceed the corresponding C–Br bond by an order of magnitude or more [2]. Medicinal chemistry teams executing Suzuki–Miyaura or Sonogashira diversification of the pyrazole core should procure the 4-iodo compound as the preferred coupling partner to enable lower catalyst loadings (e.g., 1–2 mol% Pd vs. 5–10 mol% for bromo), reduced reaction temperatures, and shorter reaction times, directly improving library synthesis throughput and reducing palladium contamination in final compounds [2].

Halogen-Bond-Driven Inhibitor Optimization

For targets where co-crystal structures reveal backbone carbonyl or side-chain hydroxyl groups within bonding distance of the pyrazole 4-position, the 4-iodo substituent provides a quantifiably stronger halogen-bond stabilization (–5.59 kJ/mol) than bromine (–3.09 kJ/mol) or chlorine (–1.57 kJ/mol) as measured by ITC in PDE5–inhibitor systems [3]. Structure-based drug design programs should prioritize the 4-iodo scaffold during hit-to-lead optimization when halogen-bonding interactions contribute meaningfully to binding free energy, as the ~2.5 kJ/mol advantage over bromine can translate to a ~2.7-fold improvement in binding affinity at physiological temperature (ΔΔG ≈ –RT ln(2.7)) [3].

CNS-Penetrant Pyrazole-Piperidine Hybrid Design

The increased lipophilicity imparted by iodine substitution (predicted ΔLogP ≈ +1.36 vs. des-iodo parent) combined with the basic piperidine nitrogen (predicted pKa ≈ 8.5–9.5 for secondary amine) places this compound in a favorable CNS MPO (Multiparameter Optimization) space for brain exposure [4]. In vivo pharmacodynamic data on the 4-iodopyrazole core demonstrate CNS activity (brain noradrenaline modulation, hypothermia) that is distinct from the 4-bromo and 4-methyl analogs, providing a pharmacological rationale for selecting the 4-iodo scaffold when designing CNS-active pyrazole-piperidine conjugates [5].

Quote Request

Request a Quote for 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.